Cas no 20600-61-7 (2-(butylsulfanyl)acetic acid)
2-(butylsulfanyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-butylsulfanylacetic Acid
- 2-(butylthio)acetic acid
- Butylmercapto-essigsaeure
- AC1Q2XMY
- 2-butylthioacetic acid
- S-Butyl-thioglykolsaeure
- Acetic acid, (butylthio)-
- (Butylthio)acetic acid
- butylsulfanyl-acetic acid
- n-C4H9SCH2COOH
- butylthioacetic acid
- (Butylsulfanyl)acetic acid
- n-butylthioacetic acid
- SBB061205
- AC1Q5WVB
- 2-(butylsulfanyl)acetic acid
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- MDL: MFCD06208056
- Inchi: 1S/C6H12O2S/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)
- InChI Key: ILLCGAJCYFLVSV-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)CCCC
Computed Properties
- Exact Mass: 148.05600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 62.60000
- LogP: 1.60430
2-(butylsulfanyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T205628-100mg |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T205628-500mg |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
| TRC | T205628-1g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 1g |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-31901-0.05g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 95.0% | 0.05g |
$22.0 | 2025-03-19 | |
| Enamine | EN300-31901-0.1g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 95.0% | 0.1g |
$34.0 | 2025-03-19 | |
| Enamine | EN300-31901-0.25g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 95.0% | 0.25g |
$47.0 | 2025-03-19 | |
| Enamine | EN300-31901-0.5g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 95.0% | 0.5g |
$75.0 | 2025-03-19 | |
| Enamine | EN300-31901-1.0g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 95.0% | 1.0g |
$96.0 | 2025-03-19 | |
| Enamine | EN300-31901-2.5g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 95.0% | 2.5g |
$171.0 | 2025-03-19 | |
| Enamine | EN300-31901-5.0g |
2-(butylsulfanyl)acetic acid |
20600-61-7 | 95.0% | 5.0g |
$295.0 | 2025-03-19 |
2-(butylsulfanyl)acetic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-(butylsulfanyl)acetic acid
2-(Butylsulfanyl)Acetic Acid: A Comprehensive Overview
2-(Butylsulfanyl)acetic acid, also known by its CAS number 20600-61-7, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound, with the molecular formula C6H13NO2S, has been extensively studied for its unique chemical properties and potential applications in various industries. Recent advancements in research have shed light on its role in biological systems, making it a focal point for scientists and industry professionals alike.
The structure of 2-(butylsulfanyl)acetic acid consists of a sulfur atom bonded to a butyl group and an acetic acid moiety. This arrangement imparts the compound with distinctive reactivity, particularly in sulfur-based reactions. The sulfur atom's ability to form strong bonds with other elements contributes to the compound's stability and versatility. Researchers have explored its potential as a precursor in the synthesis of more complex molecules, leveraging its reactivity to create novel compounds with tailored properties.
Recent studies have highlighted the importance of 2-(butylsulfanyl)acetic acid in biochemical processes. For instance, investigations into its role as a sulfur donor in enzymatic reactions have revealed its potential in metabolic pathways. This has opened new avenues for understanding sulfur metabolism and its implications in human health. Additionally, the compound has been examined for its antioxidant properties, which could be harnessed in the development of therapeutic agents targeting oxidative stress-related diseases.
In the realm of materials science, 2-(butylsulfanyl)acetic acid has shown promise as a building block for advanced materials. Its ability to form stable bonds with metals and other elements makes it a valuable component in the synthesis of coordination polymers and hybrid materials. Recent research has focused on its application in creating stimuli-responsive materials, which can adapt to environmental changes such as temperature or pH levels. These materials hold potential applications in drug delivery systems and sensors.
The synthesis of 2-(butylsulfanyl)acetic acid has also been a topic of interest among chemists. Traditional methods involve multi-step reactions, but recent advancements have introduced more efficient pathways. For example, researchers have developed catalytic routes that significantly reduce reaction times and improve yields. These innovations not only enhance the feasibility of large-scale production but also pave the way for cost-effective manufacturing processes.
Moreover, the environmental impact of 2-(butylsulfanyl)acetic acid has been a subject of scrutiny. Studies have assessed its biodegradability and toxicity, providing insights into its safety profile. These findings are crucial for regulatory agencies and industries seeking to incorporate this compound into their products while ensuring minimal environmental footprint.
In conclusion, 2-(butylsulfanyl)acetic acid (CAS No 20600-61-7) is a multifaceted compound with applications spanning organic chemistry, biochemistry, and materials science. Its unique properties and versatile reactivity continue to drive research aimed at unlocking its full potential. As scientific understanding deepens, this compound is poised to play an increasingly important role in both academic and industrial settings.
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